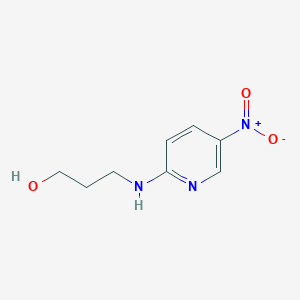

3-((5-Nitropyridin-2-yl)amino)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

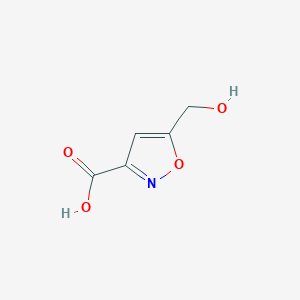

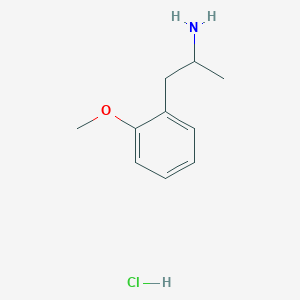

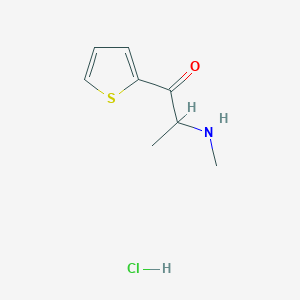

“3-((5-Nitropyridin-2-yl)amino)propan-1-ol” is a chemical compound with the molecular formula C8H11N3O3 . It has a molecular weight of 197.19 g/mol.

Synthesis Analysis

The synthesis of compounds similar to “3-((5-Nitropyridin-2-yl)amino)propan-1-ol” has been reported in the literature . For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study designed and synthesized a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis

The molecular structure of “3-((5-Nitropyridin-2-yl)amino)propan-1-ol” can be analyzed based on its molecular formula C8H11N3O3. The compound contains a nitropyridinyl group attached to an aminopropanol group .Applications De Recherche Scientifique

Antimitotic Agents and Anticancer Activity

Research has highlighted the antitumor potential of compounds related to "3-((5-Nitropyridin-2-yl)amino)propan-1-ol", particularly in the context of antimitotic agents. For instance, derivatives of 5-nitropyridine, similar in structure to the compound , have been investigated for their antitumor activity. Specifically, these compounds have shown promise as precursors to potent antimitotic agents, with modifications such as the oxime moiety replacement and the reduction of nitro groups to amino groups affecting their biological activity. These findings suggest a potential pathway for developing anticancer therapies by exploring the structural analogs and derivatives of 5-nitropyridine compounds (Temple et al., 1992).

Fluorescent Probes for Metal Ion Detection

The compound has been used as a base structure for developing fluorescent probes, which are crucial in detecting metal ions in various media. Specifically, 2-aminoethylpyridine-based fluorescent compounds, structurally related to "3-((5-Nitropyridin-2-yl)amino)propan-1-ol", have been synthesized for sensing Fe3+ and Hg2+ ions in aqueous solutions. These probes offer selective and sensitive detection capabilities, potentially useful in environmental monitoring and biological applications (Singh et al., 2020).

Synthesis of Nitropyridine Derivatives

The compound and its derivatives have been studied for their synthetic utility, particularly in the creation of nitropyridine derivatives. These compounds serve as intermediates in various chemical syntheses, including those of energetic materials and pharmaceuticals. The research has focused on optimizing synthetic routes and exploring the reactivity of nitropyridine compounds under different conditions to yield various substituted derivatives. This area of study is crucial for developing new materials and drugs with improved properties and efficacy (Zhang et al., 2019).

Crystal Engineering

Studies have also explored the use of nitropyridine compounds, including those related to "3-((5-Nitropyridin-2-yl)amino)propan-1-ol", in crystal engineering. These compounds have been used to design noncentrosymmetric crystals with potential applications in nonlinear optics and materials science. The structural characteristics of nitropyridine compounds, such as their ability to form specific molecular motifs and engage in hydrogen bonding, make them suitable candidates for constructing advanced crystalline materials (Fur et al., 1996).

Orientations Futures

The future directions for “3-((5-Nitropyridin-2-yl)amino)propan-1-ol” could involve further studies on its synthesis, properties, and potential applications. Given the interest in similar compounds in the field of medicinal chemistry , it could be of interest to explore its potential biological activities.

Propriétés

IUPAC Name |

3-[(5-nitropyridin-2-yl)amino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c12-5-1-4-9-8-3-2-7(6-10-8)11(13)14/h2-3,6,12H,1,4-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIIECJLGFKFRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-Nitropyridin-2-yl)amino)propan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)